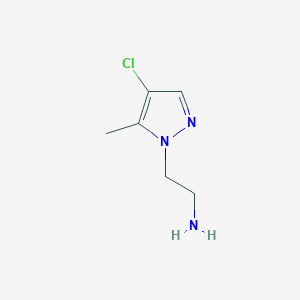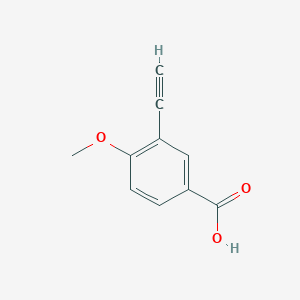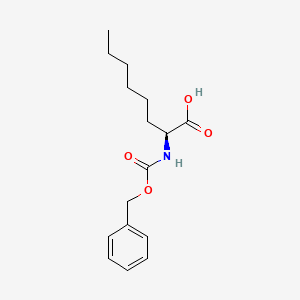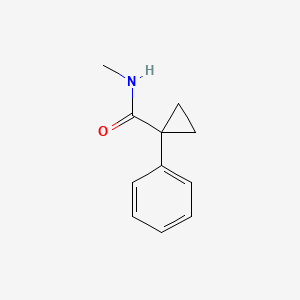
5-Amino-4-(4-nitro-1-oxoisoindolin-2-yl)-5-oxopentanoic acid
Vue d'ensemble
Description
“5-Amino-4-(4-nitro-1-oxoisoindolin-2-yl)-5-oxopentanoic acid” is a complex organic compound. It is related to “tert-butyl 5-amino-4-(4-nitro-1-oxoisoindolin-2-yl)-5-oxopentanoate”, which is a Lenalidomide Impurity . The compound has a molecular formula of C17H21N3O6 and a molecular weight of 363.37 .
Physical And Chemical Properties Analysis
The compound is a pale yellow solid . It is soluble in acetonitrile . The compound should be stored at 2-8°C .Applications De Recherche Scientifique
LC-MS/MS Study of Degradation Processes
A study by Barchańska et al. (2019) focused on the degradation processes of nitisinone, revealing insights into the stability and degradation pathways of this compound under various conditions. Such research is crucial for understanding the stability and potential environmental impacts of similar compounds (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).
Isoxazolin-5-one and 3-Nitropropanoic Acid Derivatives
Becker et al. (2017) reviewed natural compounds derived from isoxazolin-5-one and 3-nitropropanoic acid, highlighting their occurrence in nature and synthetic strategies. Understanding these natural products and their synthetic analogs could aid in the development of new pharmaceuticals or agrochemicals (Becker, Pasteels, Weigel, Dahse, Voigt, & Boland, 2017).
Pharmacological Review of Chlorogenic Acid
Naveed et al. (2018) conducted a pharmacological review of chlorogenic acid, highlighting its diverse biological and therapeutic roles. Such reviews provide a comprehensive understanding of the pharmacological properties of specific compounds, which could be analogous to those of "5-Amino-4-(4-nitro-1-oxoisoindolin-2-yl)-5-oxopentanoic acid" (Naveed, Hejazi, Abbas, Kamboh, Khan, Shumzaid, Ahmad, Babazadeh, Fangfang, Modarresi-Ghazani, Wenhua, & Xiaohui, 2018).
Hydantoin Derivatives in Drug Discovery
Shaikh et al. (2023) reviewed the importance of hydantoin derivatives in medicinal chemistry, highlighting their biological and pharmacological activity. Insights into the synthesis and applications of such derivatives can inform research on related compounds (Shaikh, Bhor, Dighe, & Kolhe, 2023).
Propriétés
IUPAC Name |
5-amino-4-(7-nitro-3-oxo-1H-isoindol-2-yl)-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O6/c14-12(19)10(4-5-11(17)18)15-6-8-7(13(15)20)2-1-3-9(8)16(21)22/h1-3,10H,4-6H2,(H2,14,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVQMLOEDIDSDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2[N+](=O)[O-])C(=O)N1C(CCC(=O)O)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-4-(4-nitro-1-oxoisoindolin-2-yl)-5-oxopentanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(1-Methyl-1H-pyrazol-4-yl)methyl]piperazine dihydrochloride](/img/structure/B3089688.png)






amine dihydrochloride](/img/structure/B3089732.png)




![(2R)-1-[(tert-Butoxy)carbonyl]-2-methylazetidine-2-carboxylic acid](/img/structure/B3089773.png)
